Home > Products > Building Blocks P13475 > 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine - 1707735-25-8

4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Catalog Number: EVT-1721971
CAS Number: 1707735-25-8
Molecular Formula: C12H18N4
Molecular Weight: 218.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound is a derivative of Prottremin [(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol], a molecule found to have antiparkinsonian activity in several animal models of Parkinson's disease []. The compound was synthesized by opening the epoxide ring of Prottremin and reacting it with 1-(4-isopropylbenzyl)piperazine.

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

  • Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs) []. It exhibits greater selectivity for ENT2 over ENT1. Researchers explored structural modifications of FPMINT to understand its structure-activity relationships.

5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles

  • Compound Description: This series of benzoxazoles, incorporating piperazine and fluorine moieties, was designed as a potential anticancer drug scaffold [].

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their 1,3,4-Oxadiazole Derivatives

  • Compound Description: This series of compounds was synthesized and investigated for antimicrobial activity []. Notably, some compounds (3c and 4c) showed good potency against Escherichia coli.

5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This compound's crystal structure was determined [], but no specific biological activity was discussed in the provided abstract.

FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]

  • Compound Description: FMPD is a potential antipsychotic drug candidate with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors [].

1-(4-methyl-piperazin-1-yl)isoquinolines with different heteroaromatic substituents in С-3 position

  • Compound Description: This study explored the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinoline derivatives with various heteroaromatic substituents at the C-3 position [].

7-hidroksi-8-[4-metil-piperazin-1-yl)metil]2H-kromen-2-on

  • Compound Description: This molecule underwent computational studies, including density functional theory (DFT) calculations and molecular docking, to investigate its chemical activity and potential interactions with biological targets [].

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (Peribedil)

  • Compound Description: Peribedil is a known drug compound whose crystal structure was analyzed in this study [].

3- (2- (4- (6-fluorobenzo (d) isoxazol-3-yl) 3,6. Dihydro-2H-pyridin-1-yl) -ethyl) -2-methyl-6,7, 8,9-tETRAHYDROPYRIDO (1,2-a) pyrimidine-4-one

  • Compound Description: This compound and its polymorphs were the subject of a patent application, highlighting processes for their preparation [].

3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-4-one (Risperidone)

  • Compound Description: Risperidone, a known antipsychotic medication, is the focus of a patent describing an improved method for its synthesis [].

6- (4-cyclopropyl-piperidin-1-yl) -2'-methyl - [3,4 '] - bipyridine

  • Compound Description: This compound is identified as a histamine H3 receptor ligand in a patent [].

2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine

  • Compound Description: This compound and its analogs were investigated as inhibitors of the Chikungunya virus (CHIKV) []. Optimization efforts led to the identification of compound 6a, a potent CHIKV inhibitor.

9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinoline-11-one derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antiproliferative activity []. Compound 12 showed strong activity against several cancer cell lines and was identified as a potent DNA intercalating agent.

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

  • Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. [].

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound's crystal structure, in its hydrochloride salt form, was analyzed and compared to a fluorinated analog [].

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

  • Compound Description: Compound 7x acts as a potent multikinase inhibitor, targeting CDK4/CYCLIN D1 and ARK5 kinases []. It shows promising anticancer activity in vitro and in vivo.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a widely used leukemia drug that inhibits tyrosine kinases. [].

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

  • Compound Description: This pyrazolylpyrimidine derivative exhibited potent herbicidal activity, particularly against Pennisetum alopecuroides L. [].

4-(2-(Piperazin-1-Yl)-7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidin-4-yl)Morpholine and 4-Morpholino-2-(Piperazin-1-Yl)- 7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidine 6,6-Dioxide

  • Compound Description: These two novel thiopyrano[4,3-d]pyrimidine derivatives were synthesized as potential PI3K/mTOR inhibitors [].

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

  • Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor with antiproliferative activity against various cancer cell lines []. It showed oral activity in a K562 xenograft model.

2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine

  • Compound Description: This compound is a potent inhibitor of the measles virus, exhibiting subnanomolar activity in cell-based assays []. It acts by inhibiting cellular dihydroorotate dehydrogenase (DHODH).

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

  • Compound Description: SN79 is a sigma-2 receptor ligand, and its derivatives were synthesized to explore their divergent effects on cytotoxicity and metabolic stimulation [].

1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone derivatives

  • Compound Description: This study describes the synthesis and antimicrobial evaluation of a series of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone derivatives []. Several compounds showed promising antifungal and antibacterial activity.

(E)-1-cyclopropyl-6-fluoro-7-(4-(4-(2-isonicotinoyl-hydrazinyl)-6-(2-(4-substituted-benzylidene)hydrazinyl-1,3,5,- triazin-2-yl)-piperazin-1-yl)-4-oxo-1,4-dihydroquin oline carboxylic acid

  • Compound Description: A series of these compounds were synthesized and characterized, but no specific biological activity data was provided in the abstract [].

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

  • Compound Description: K-604 is a potent and water-soluble ACAT-1 inhibitor. It exhibits good oral absorption and is being investigated as a potential therapeutic agent for diseases associated with ACAT-1 overexpression [].

4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine

  • Compound Description: This compound showed significant cytoprotective and antiulcer activity in rat models [].

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-trans-but-2-enyl)-4-pyridine-2-ylbenzamide (PG01037)

  • Compound Description: PG01037 and its analogs, designed as potential therapeutic agents for substance abuse, target the dopamine D3 receptor [].

7-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound's crystal structure was determined, revealing key intramolecular and intermolecular interactions [].

5(6)-(benzimidazol-2-ylcarbamoyl)benzimidazoles and alkyl 5(6)-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates

  • Compound Description: This study explored the synthesis and anthelmintic activity of benzimidazole derivatives []. Several compounds, notably methyl 5(6)-(4-benzoylpiperazin-1-yl)benzimidazole-2-carbamate, exhibited potent activity against various helminth parasites.

RN486 [6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one]

  • Compound Description: RN486 is a selective Bruton's tyrosine kinase (Btk) inhibitor []. It demonstrates potent activity in abrogating immune hypersensitivity responses and arthritis in preclinical models.

4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine

  • Compound Description: This compound served as a model ligand for developing new 5-HT7 receptor antagonists []. Researchers explored structure-activity relationships by modifying different parts of this molecule.

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

  • Compound Description: This compound is a clinical candidate for antagonizing X-linked and cellular inhibitor of apoptosis proteins (IAPs) []. It exhibits potent activity and is currently being evaluated in a phase 1/2 clinical trial.

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent, selective, and orally bioavailable inverse agonist of the retinoic acid receptor-related orphan receptor C (RORc) [].

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl- piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases []. It exhibits significant antitumor activity in vivo.

5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine

  • Compound Description: This compound acts as a human DHODH inhibitor and shows potential as an immunosuppressive agent [].

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno(2,3-d)pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This study focuses on the synthesis and antimicrobial activity of 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno(2,3-d)pyrimidine-2,4(1H,3H)-diones [].

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

  • Compound Description: S 18126 acts as a potent, selective, and competitive antagonist at dopamine D4 receptors []. It has been compared with L 745,870 and raclopride in various in vitro and in vivo models.

3-(4-arylpiperazin-1-yl)cinnolines

  • Compound Description: Researchers synthesized a series of 3-(4-arylpiperazin-1-yl)cinnolines and evaluated their antifungal, antibacterial, and antitumor activities [].

3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-phenylamino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone

  • Compound Description: The patent describes different crystal forms of this compound and their use in pharmaceutical formulations, particularly for treating angiogenic eye diseases [].

1‐(Cyclopropyl/2,4‐difluorophenyl/tert‐butyl)‐1,4‐dihydro‐ 8‐methyl‐6‐nitro‐4‐oxo‐7‐(substituted secondary amino)quinoline‐3‐carboxylic acids

  • Compound Description: This study explored the synthesis and in vitro antimycobacterial activity of a series of quinolone-3-carboxylic acid derivatives []. Some compounds showed potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 is a potent and selective PI3Kα inhibitor currently in clinical trials in China for the treatment of advanced solid tumors [].

4,6-Dimethyl-2-{4-[(2-pyrimidyl)piperazin-1-yl]-methyl}isothiazolo[5,4-b]pyridin-3(2H)-one

  • Compound Description: The crystal structure of this compound was elucidated, highlighting key structural features [].

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Compound Description: The crystal structure of this compound was analyzed, revealing details about its molecular packing and hydrogen bonding interactions [].

6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024)

  • Compound Description: WAY-207024 is an orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) [].
Overview

4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring that is substituted with cyclopropyl, methyl, and piperazine groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of certain enzymes associated with various diseases. Its unique structure contributes to its pharmacological properties, making it a subject of interest for further research and development in therapeutic applications.

Source

The compound can be synthesized through various methods, often involving cyclization reactions with specific precursors. The primary literature and databases provide insights into its synthesis, properties, and applications .

Classification

4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine belongs to the class of pyrimidine derivatives. Pyrimidines are a category of heterocyclic compounds that play significant roles in biochemistry and pharmacology, particularly as building blocks for nucleic acids and as pharmacophores in drug design.

Synthesis Analysis

Methods

The synthesis of 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with cyclopropylamine and piperazine under basic conditions. This reaction is generally conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate cyclization .

Technical Details

The reaction conditions can be optimized for yield and purity. The choice of solvent, temperature, and reaction time are critical parameters that influence the outcome of the synthesis. Industrial production methods may focus on scaling up these laboratory techniques while ensuring cost-effectiveness and environmental sustainability.

Molecular Structure Analysis

Structure

The molecular formula for 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine is C12H16N4C_{12}H_{16}N_4. The compound features a pyrimidine ring with three substituents: a cyclopropyl group at position 4, a methyl group at position 2, and a piperazine group at position 6.

Data

  • Molecular Weight: Approximately 220.29 g/mol
  • IUPAC Name: 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine
  • Canonical SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)
Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid to form sulfoxides.
  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring where halogen atoms are replaced by other nucleophiles.

Technical Details

Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid for oxidation processes and various nucleophiles like amines or thiols for substitution reactions. The products formed from these reactions can include substituted pyrimidines or sulfoxides depending on the reaction pathway chosen .

Mechanism of Action

Process

The mechanism of action for 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets such as protein kinases. These enzymes are crucial for regulating cellular processes including growth, differentiation, and apoptosis.

Data

Similar compounds have demonstrated the ability to inhibit acetylcholinesterase and cyclin-dependent kinase 4. This inhibition can lead to significant changes in cellular functions, including alterations in cholinergic neurotransmission which affects learning and memory processes .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with specific melting and boiling points that would need to be determined experimentally.

Chemical Properties

Key chemical properties include:

  • Solubility: Likely soluble in organic solvents such as dimethylformamide due to the presence of polar functional groups.
  • Stability: Stability under various pH conditions would need to be assessed through experimental studies.

Relevant analyses may involve spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity .

Applications

Scientific Uses

4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceutical compounds.
  • Biological Studies: The compound is investigated for its potential biological activities including enzyme inhibition.
  • Pharmaceutical Testing: It acts as a reference standard in pharmaceutical assays to evaluate new drug candidates .

This compound's diverse applications highlight its significance in ongoing research aimed at discovering new therapeutic agents.

Synthetic Methodologies and Structure-Activity Relationship (SAR) Optimization

Multi-Step Synthetic Routes for Pyrimidine Core Functionalization

The synthesis of 4-cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine employs sequential functionalization strategies to achieve precise molecular architecture. A representative multi-step route begins with orotic acid (116) as the foundational building block, which undergoes dichlorination using phosphorus oxychloride (POCl₃) at reflux temperatures (110°C) to form 2,4-dichloro-6-methylpyrimidine (117) [3]. This dichlorinated intermediate serves as the critical platform for divergent functionalization, where the C4 chlorine exhibits significantly higher reactivity (10×) than the C2 chlorine due to electronic deactivation by the ortho-methyl substituent [3].

The synthesis proceeds through regiospecific amidation at the C4 position by treating 117 with cyclopropylamine at -78°C to 0°C, yielding 4-(cyclopropylamino)-2-chloro-6-methylpyrimidine (118) in 85% yield. Subsequent piperazine coupling at the C6 position requires harsh conditions (microwave irradiation, 150°C, DMF) to overcome diminished reactivity, achieving 65-70% yield of the target molecule [3]. Alternative routes leverage Ullmann-type couplings with copper catalysts to install the piperazine moiety while preserving the cyclopropyl group intact [7].

Table 1: Key Synthetic Intermediates and Conditions

StepStarting MaterialReactionConditionsProduct (Yield%)
1Orotic acid (116)DichlorinationPOCl₃, reflux, 4h2,4-Dichloro-6-methylpyrimidine (117) (92%)
2117C4 AminationCyclopropylamine, THF, -78°C→0°C4-(Cyclopropylamino)-2-chloro-6-methylpyrimidine (118) (85%)
3118C6 AminationPiperazine, CuI, DMF, 150°C (MW)Target Compound (70%)

Optimization studies reveal that electron-donating methyl at C2 stabilizes the transition state during amidation, while cyclopropyl’s steric bulk necessitates precise temperature control to prevent epimerization or ring-opening side reactions [3] [7].

Regioselective Nucleophilic Substitution Strategies for Piperazine Incorporation

Regioselectivity in nucleophilic substitutions is paramount for efficient piperazine installation. The C4 chlorine in 2,4-dichloro-6-methylpyrimidine (117) exhibits superior electrophilicity due to reduced steric hindrance and absence of adjacent electron-donating groups, enabling selective displacement at 0°C with soft nucleophiles like cyclopropylamine [3]. Computational analyses (DFT) confirm the C4 position’s lower LUMO energy (-1.8 eV vs. -1.2 eV for C2), rationalizing its preferential reactivity [3].

The C6 chlorine, deactivated by the electron-donating methyl group, requires catalyst-mediated substitution for piperazine incorporation. Palladium-catalyzed Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos system achieves 75% yield at 100°C, while uncatalyzed reactions show <20% conversion [3]. Microwave-assisted synthesis significantly enhances reaction kinetics, reducing coupling times from 48h to 2h and suppressing N-alkylation byproducts [3]. For analogs bearing sensitive substituents, protective group strategies (e.g., Boc-piperazine) prevent over-alkylation, with subsequent deprotection in TFA/DCM [7].

Critical factors governing regioselectivity:

  • Electronic Effects: Methyl at C2 reduces C6 electrophilicity by +0.3 eV LUMO energy increase
  • Solvent Polarity: DMF maximizes nucleophile accessibility vs. THF
  • Leaving Group Hierarchy: Cl-C4 > Cl-C6 by 10:1 reactivity ratio

Conformational Restriction Techniques to Enhance Binding Affinity

Molecular rigidity significantly enhances target engagement for 4-cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine derivatives. Unconstrained piperazine moieties exhibit rotational entropy penalties of up to -3.2 kcal/mol upon target binding, reducing binding affinity [2]. To mitigate this, spirocyclic constraints (e.g., 2,6-diazaspiro[3.3]heptane) replace piperazine, lowering the energy barrier for bioactive conformation adoption by 4.8 kcal/mol [2] [3].

In kinase-targeted analogs, bridged piperazines fused to aromatic systems (e.g., 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) enforce a chair-like conformation that optimally positions hydrogen bond donors toward ATP-binding sites. This modification improved PKG inhibition (IC₅₀ = 12 nM vs. 210 nM for flexible analog) in antimalarial compounds [1]. Chiral center introduction at the piperazine C3 position (e.g., (S)-3-methylpiperazine) induced 15-fold selectivity for SOS1 over closely related kinases by exploiting asymmetric binding pockets [5].

Table 2: Impact of Conformational Restriction on Binding Affinity

Constraint TypeΔS (kcal/mol)KD (nM)TargetFold Improvement
Unmodified Piperazine-10.2210PKG1.0x
Spirocyclic (2,6-diazaspiro[3.3]heptane)-5.418PKG11.7x
(S)-3-Methylpiperazine-6.131SOS115.2x
Bridged (3,8-diazabicyclo[3.2.1]octane)-4.99CDK223.3x

Crystal structures confirm that constrained analogs maintain critical hydrogen bonds with Asp887 (SOS1) or Glu92 (PKG) while reducing the solvent-accessible surface area by 30-40%, enhancing hydrophobic interactions [1] [5].

Role of Cyclopropyl and Methyl Substituents in Lipophilicity Modulation

The cyclopropyl moiety at C4 serves dual roles in molecular optimization: its high bond strain energy (27.5 kcal/mol) elevates σ-electron density, creating a "hyperconjugative shield" that impedes cytochrome P450-mediated oxidation. Metabolic stability studies in human liver microsomes show 85% parent compound remaining after 1h vs. 45% for cyclohexyl analogs [1] [7]. This substituent simultaneously reduces clogP by 0.35 units compared to tert-butyl groups, while maintaining equivalent steric bulk (molar refractivity: 11.0 vs. 11.1) [3].

The C2-methyl group exerts critical electronic and steric effects:

  • Electron donation (+I effect) raises pyrimidine ring HOMO energy by 0.6 eV, enhancing π-stacking with aromatic residues (Phe890 in SOS1)
  • Steric occlusion (van der Waals radius: 2.0 Å) prevents water intrusion into hydrophobic pockets, improving binding enthalpy by -2.4 kcal/mol
  • Reduced polarity decreases aqueous solubility (logS = -4.1) but enhances membrane permeability (PAMPA Pe = 12 × 10⁻⁶ cm/s) [1] [7]

Table 3: Substituent Effects on Physicochemical Properties

C4 GroupclogPSolubility (μM)Microsomal Stability (% remaining)Target Affinity (Ki, nM)
Cyclopropyl2.1388514
H1.321092310
Methyl1.8957865
tert-Butyl3.284522

Lipophilicity optimization balances target engagement and ADME properties, with cyclopropyl achieving optimal clogP (2.1–2.5) for CNS penetration and oral bioavailability. Molecular dynamics simulations reveal cyclopropyl’s quadrupole moment (-8.1 kcal/mol) complements aromatic residues better than linear alkyl chains [3] [7].

Properties

CAS Number

1707735-25-8

Product Name

4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine

IUPAC Name

4-cyclopropyl-2-methyl-6-piperazin-1-ylpyrimidine

Molecular Formula

C12H18N4

Molecular Weight

218.3 g/mol

InChI

InChI=1S/C12H18N4/c1-9-14-11(10-2-3-10)8-12(15-9)16-6-4-13-5-7-16/h8,10,13H,2-7H2,1H3

InChI Key

ZORQEDSLNFRANT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C3CC3

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.